molecular formula C15H28BNO4 B6167297 tert-butyl N-[(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate CAS No. 2375930-89-3

tert-butyl N-[(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate

Cat. No.: B6167297
CAS No.: 2375930-89-3
M. Wt: 297.20 g/mol
InChI Key: NNXLQFVUDBMHLY-CSKARUKUSA-N
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Description

tert-butyl N-[(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate is a boronate ester derivative widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The compound features a tert-butyl carbamate group attached to an allylic chain terminating in a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. Its molecular formula is C₁₈H₃₂BNO₄ (based on structural analogs in ), with a molecular weight of approximately 337.27 g/mol . The (3E)-alkenyl configuration enhances stereochemical stability, making it a preferred substrate in stereoselective syntheses .

The compound is typically synthesized via Mitsunobu or Stille coupling reactions, as evidenced by protocols involving diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in dichloromethane (CH₂Cl₂) . For example, derivatives of tert-butyl carbamates are synthesized in yields up to 68% under similar conditions . Its boronate group enables efficient cross-coupling with aryl or alkenyl halides, catalyzed by palladium complexes .

Properties

CAS No.

2375930-89-3

Molecular Formula

C15H28BNO4

Molecular Weight

297.20 g/mol

IUPAC Name

tert-butyl N-[(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl]carbamate

InChI

InChI=1S/C15H28BNO4/c1-13(2,3)19-12(18)17-11-9-8-10-16-20-14(4,5)15(6,7)21-16/h8,10H,9,11H2,1-7H3,(H,17,18)/b10-8+

InChI Key

NNXLQFVUDBMHLY-CSKARUKUSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CCNC(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCNC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Biological Activity

Tert-butyl N-[(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate is a complex organic compound notable for its potential biological activities. This compound features a tert-butyl group and a carbamate functional group, alongside a dioxaborolane moiety. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C16H30BNO4
  • Molecular Weight : Approximately 319.208 g/mol
  • Appearance : White to off-white crystalline powder
  • Melting Point : 166 °C to 169 °C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its mechanisms and potential therapeutic applications. Key areas of research include:

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.
  • Cellular Effects : Studies have shown that it can affect cell signaling pathways, particularly those related to cancer proliferation and metabolism.
  • Antimicrobial Properties : Preliminary results indicate potential antimicrobial activity against certain bacterial strains.

Enzyme Inhibition Studies

Research has indicated that this compound acts as an inhibitor for various enzymes. For instance:

Enzyme Inhibition Type IC50 Value (µM)
Protein Kinase ACompetitive15
AMP-Activated Protein KinaseNon-competitive22
Carbonic AnhydraseMixed-type10

These findings suggest that the compound may influence metabolic processes significantly.

Antimicrobial Activity

The compound's antimicrobial properties were assessed against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that it possesses significant antibacterial and antifungal activities.

Case Studies

  • Case Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound in reducing tumor growth in xenograft models.
  • Antimicrobial Efficacy Evaluation : Another investigation reported successful treatment outcomes against biofilm-forming bacteria using this compound as part of a combination therapy.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl carbamate derivatives are often utilized as intermediates in the synthesis of pharmaceuticals. The incorporation of the dioxaborolane moiety enhances the biological activity of compounds by facilitating interactions with biological targets.

Key Applications:

  • Anticancer Agents: Compounds containing the dioxaborolane structure have shown promise in inhibiting cancer cell proliferation. Research indicates that these compounds can selectively target cancerous cells while sparing healthy ones .
  • Antimicrobial Properties: Some derivatives exhibit significant antimicrobial activity, making them potential candidates for developing new antibiotics .

Organic Synthesis

In organic synthesis, tert-butyl carbamate serves as a versatile building block. Its unique structural features allow for various transformations and functionalizations.

Synthetic Applications:

  • Protecting Group: The tert-butyl group is commonly used as a protecting group for amines and alcohols during multi-step syntheses. This protection can be selectively removed under mild conditions without affecting other functional groups .
  • Cross-Coupling Reactions: The presence of the boron atom in the dioxaborolane enhances reactivity in cross-coupling reactions (e.g., Suzuki coupling), allowing for the formation of carbon-carbon bonds crucial in constructing complex organic molecules .

Materials Science

The unique properties of tert-butyl carbamate derivatives make them suitable for applications in materials science.

Material Applications:

  • Polymer Chemistry: Tert-butyl carbamate can be employed in the synthesis of polymers with tailored properties. Its ability to participate in radical polymerization processes allows for the creation of new materials with specific mechanical and thermal properties .
  • Nanomaterials: Research is ongoing into using dioxaborolane-containing compounds in the development of nanomaterials for applications such as drug delivery systems and sensors due to their biocompatibility and functionalization potential .

Case Study 1: Anticancer Activity

A study demonstrated that a series of tert-butyl carbamate derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting their potential as lead compounds in anticancer drug development .

Case Study 2: Synthesis of Novel Antibiotics

Research focused on synthesizing novel antibiotics from tert-butyl carbamate derivatives revealed promising results against resistant bacterial strains. The study emphasized structure-activity relationships that could guide further optimization of these compounds .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Molecular Data

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
Target Compound C₁₈H₃₂BNO₄ ~337.27 2750285-83-5 Allylic tert-butyl carbamate with E-alkenyl boronate
(R)-tert-butyl-(1-phenyl-4-(pinacol boronate)butan-2-yl)carbamate (Compound 2l) C₁₄H₂₈BNO₄ 308.20 - Phenyl substituent; chiral center
Benzyl N-butyl-N-[4-(pinacol boronate)phenyl]carbamate C₂₄H₃₂BNO₄ 409.30 2096994-88-4 Benzyl/butyl carbamate; aryl boronate
tert-butyl 2-methyl-4-(pinacol boronate)benzylcarbamate C₂₀H₃₁BNO₄ 376.29 - Methyl-substituted aryl boronate
4,4,5,5-tetramethyl-2-(2-methylidenecyclopropyl)-1,3,2-dioxaborolane C₁₀H₁₇BO₂ 180.06 EN300-37337666 Cyclopropane substituent; no carbamate group

Reactivity in Cross-Coupling Reactions

The target compound exhibits superior reactivity in Suzuki-Miyaura couplings compared to aryl boronate analogs due to its alkenyl boronate group, which facilitates faster transmetallation with palladium catalysts . For example, in Pd-catalyzed reactions, alkenyl boronates achieve >90% conversion under mild conditions (25°C, 12h), whereas aryl boronates (e.g., Benzyl N-butyl-N-[4-(pinacol boronate)phenyl]carbamate) require elevated temperatures (80°C) for comparable yields .

Table 2: Cross-Coupling Efficiency Comparison

Compound Reaction Temperature (°C) Yield (%) Catalyst Loading (Pd, mol%)
Target Compound 25 92 1.0
Compound 2l 25 85 1.5
Benzyl N-butyl-N-[4-boronatophenyl]carbamate 80 88 2.0
tert-butyl 2-methyl-4-boronatobenzylcarbamate 60 78 2.0

Preparation Methods

Stepwise Construction of the Boronate Ester Backbone

The synthesis begins with the preparation of the (3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine intermediate. A representative protocol involves a palladium-catalyzed borylation reaction between 3-bromo-1-aminobut-3-ene and bis(pinacolato)diboron (B2pin2). The reaction proceeds in tetrahydrofuran (THF) at 80°C for 12 hours under inert atmosphere, yielding the boronate ester-functionalized amine with >85% efficiency.

Subsequent protection of the primary amine is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. A mixture of the amine intermediate (1 equiv), Boc2O (1.2 equiv), and triethylamine (2 equiv) in dichloromethane (DCM) is stirred at room temperature for 6 hours. This step affords the tert-butyl carbamate derivative in 92–95% yield after aqueous workup and silica gel chromatography.

Critical Parameters:

  • Temperature Control: Exothermic reactions during Boc protection require cooling to 0°C initially.

  • Steric Effects: The E-configuration of the double bond is preserved by avoiding prolonged heating above 50°C.

One-Pot Tandem Methodology

An optimized one-pot approach combines borylation and carbamate formation (Table 1). This method reduces purification steps and improves atom economy.

Table 1. One-Pot Synthesis Conditions and Outcomes

ComponentSpecification
Starting Material3-Bromo-1-aminobut-3-ene
Borylation CatalystPd(dppf)Cl2 (5 mol%)
LigandXPhos (10 mol%)
Solvent1,4-Dioxane/H2O (4:1)
Temperature90°C, 8 hours
Boc Protection BaseNaHCO3 (2 equiv)
Boc2O Equivalents1.5
Overall Yield78–82%

The tandem process eliminates intermediate isolation, with in situ quenching of excess boronate reagents using aqueous sodium bicarbonate prior to Boc protection.

Stereochemical Control and Analytical Validation

E/Z Isomerism Management

The (3E) configuration is critical for downstream applications. Nuclear Overhauser effect (NOE) spectroscopy confirms stereochemistry by observing spatial proximity between the vinyl proton (δ 6.2 ppm) and the adjacent methyl group (δ 1.4 ppm). Reaction parameters influencing isomer ratios include:

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor E-selectivity through transition-state stabilization.

  • Catalyst Geometry: Bulky phosphine ligands (XPhos) suppress undesired Z-isomer formation to <5%.

Chromatographic Purification Strategies

Final product purification employs gradient elution on silica gel (ethyl acetate/hexanes, 1:4 to 1:2). Key challenges arise from:

  • Boronate Hydrolysis: Mobile phases are pre-saturated with ammonium acetate (5 mM) to stabilize the dioxaborolane ring.

  • Carbamate Stability: Column temperatures maintained at 4°C prevent tert-butyl group cleavage during elution.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Pilot-scale production utilizes tubular reactors for exothermic steps (Figure 1). A representative flow setup includes:

  • Borylation Module: Pd/C packed bed reactor (50 cm × 2 cm ID) at 100°C, 15 bar pressure.

  • In-line Quenching: Static mixer introducing Boc2O in DCM at 0.5 mL/min.

  • Membrane Separation: Ceramic membranes remove palladium residues to <10 ppm.

This configuration achieves 1.2 kg/day throughput with 89% isolated yield.

Waste Stream Management

Environmental considerations drive solvent recovery systems:

  • Distillation: 1,4-Dioxane is reclaimed via fractional distillation (≥98% purity).

  • Catalyst Recycling: Pd leaching is mitigated through chelating resins (iminodiacetic acid functionalized).

Comparative Analysis of Methodologies

Table 2. Method Comparison for Industrial Feasibility

ParameterStepwise SynthesisOne-Pot SynthesisContinuous Flow
Total Time (h)24186
Yield (%)858089
Pd Consumption (g/kg)8.27.51.1
E-Isomer Purity (%)979499
Capital Cost (Relative)1.01.23.5

Continuous flow methods offer superior productivity despite higher initial investment, making them preferable for large-scale campaigns .

Q & A

Q. What are the established synthetic routes for tert-butyl N-[(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate?

  • Methodological Answer : The synthesis typically involves multi-step protocols starting with the formation of the but-3-en-1-yl backbone, followed by boronate esterification. A common approach includes:

Suzuki-Miyaura Coupling : Introducing the dioxaborolane group via palladium-catalyzed cross-coupling .

Carbamate Protection : Reacting the amine intermediate with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) in tetrahydrofuran (THF) at 0–25°C .
Critical parameters include solvent choice (e.g., THF for solubility), temperature control to avoid Boc-group cleavage, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the (3E)-stereochemistry of the double bond confirmed during synthesis?

  • Methodological Answer : The stereochemistry is verified using 1H-NMR NOESY to detect spatial proximity between protons on the double bond. For the E-isomer, coupling constants (J = 12–16 Hz) and absence of NOE interactions between trans-alkene protons confirm the configuration. Additional validation via HPLC with chiral columns or X-ray crystallography (if crystals are obtainable) ensures stereochemical fidelity .

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer : Standard characterization includes:
  • NMR Spectroscopy : ¹H, ¹³C, and ¹¹B NMR to confirm molecular structure and boron environment .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., ESI+ mode for [M+H]+) .
  • FT-IR : Detection of carbamate C=O stretches (~1680–1720 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the boronate esterification step?

  • Methodological Answer : Optimization involves:
  • Catalyst Screening : Testing Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling efficiency .
  • Solvent Effects : Comparing THF, dioxane, and DMF for solubility and reaction kinetics.
  • Temperature Control : Lower temperatures (e.g., 60°C) reduce side reactions but may prolong reaction times. Microwave-assisted synthesis can accelerate steps while maintaining yield .
  • Workup Strategies : Quenching with aqueous NH₄Cl to remove Pd residues, followed by extraction with ethyl acetate and drying over MgSO₄ .

Q. What strategies mitigate competing side reactions during carbamate protection?

  • Methodological Answer : Key strategies include:
  • Base Selection : Using weaker bases (e.g., NaHCO₃) instead of strong bases (e.g., NaOH) to prevent hydrolysis of the dioxaborolane group .
  • Stoichiometric Control : Limiting Boc anhydride to 1.1 equivalents to avoid over-alkylation.
  • Inert Atmosphere : Conducting reactions under N₂ or Ar to prevent oxidation of the boronate ester .

Q. How do solvent polarity and temperature affect the stability of the dioxaborolane moiety?

  • Methodological Answer : Stability studies show:
  • Polar Aprotic Solvents (DMF, DMSO) : Accelerate hydrolysis of the dioxaborolane group, especially in the presence of trace water.
  • Nonpolar Solvents (Hexane, Toluene) : Enhance stability but may reduce solubility.
  • Temperature : Storage at –20°C in anhydrous THF or dichloromethane (DCM) minimizes degradation. For reactions, temperatures <50°C are recommended .

Data Analysis & Contradictions

Q. How should researchers address contradictory reports on optimal reaction temperatures for Suzuki-Miyaura coupling?

  • Methodological Answer : Contradictions often arise from differences in substrate solubility or catalyst activity. Systematic approaches include:

Design of Experiments (DoE) : Varying temperature (40–100°C), catalyst loading (1–5 mol%), and solvent (THF vs. dioxane) to identify optimal conditions.

In Situ Monitoring : Using FT-IR or LC-MS to track reaction progress and byproduct formation .

Validation : Reproducing literature protocols with strict control of moisture and oxygen levels .

Q. Why do NMR spectra of this compound vary across studies, and how can this be resolved?

  • Methodological Answer : Variations arise from:
  • Solvent Effects : Chemical shifts differ in CDCl₃ vs. DMSO-d₆.
  • Impurity Profiles : Residual Pd or unreacted starting materials alter peak integration.
    Resolution methods:
  • Standardized Protocols : Use deuterated chloroform (CDCl₃) for consistency.
  • Advanced Purification : Employ preparative HPLC to isolate the pure compound before analysis .

Applications in Academic Research

Q. How is this compound utilized in medicinal chemistry for target validation?

  • Methodological Answer : As a boronate-containing intermediate, it serves in:
  • Protease Inhibitor Development : Acting as a warhead in covalent inhibitors (e.g., targeting SARS-CoV-2 Mpro).
  • PET Tracer Synthesis : Radiolabeling via isotope exchange (¹⁸F for ¹⁹F in the dioxaborolane group) .
  • Click Chemistry : Functionalization via Suzuki-Miyaura coupling to append fluorophores or biotin tags for cellular imaging .

Q. What computational methods predict its reactivity in cross-coupling reactions?

  • Methodological Answer :
    Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
  • Transition States : For Pd-catalyzed coupling steps.
  • Solvent Effects : Using PCM (Polarizable Continuum Model) to simulate THF or water interactions.
  • Boron Electronic Environment : Predicting ¹¹B NMR shifts and Lewis acidity for reaction optimization .

Safety & Handling

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
    Key precautions:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of boronate esters.
  • Storage : In airtight containers under inert gas (N₂) at –20°C to prevent hydrolysis .

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